7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound characterized by its unique fused ring structure that incorporates both furan and pyridine moieties. This compound is notable for its potential applications in medicinal chemistry and drug design due to its structural properties and biological activities. The compound has the Chemical Abstracts Service (CAS) number 1783349-23-4, and its molecular formula is CHNO with a molecular weight of 163.22 g/mol .
This compound falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). Specifically, it combines elements of pyridine and furan, making it a member of the broader class of furo[2,3-c]pyridines. It is synthesized through various chemical reactions that leverage cyclopropyl functional groups, which are known for their reactivity in organic synthesis .
The synthesis of 7-cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine can be achieved through several methods:
The molecular structure of 7-cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine features a cyclopropyl group attached to a furo-pyridine framework. The key structural components include:
The InChI key for this compound is not explicitly provided in the sources but can be derived from its structural formula and molecular data .
7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine participates in various chemical reactions typical for heterocycles:
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for 7-cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine primarily revolves around its interactions with biological targets:
Current research into similar compounds suggests that modifications to the cyclopropyl group or the furo-pyridine framework could enhance biological activity or selectivity towards certain targets.
The physical properties of 7-cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine include:
Chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry.
7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine has potential applications in:
The cyclopropyl group serves as a critical structural motif in the synthesis of complex heterocycles due to its inherent ring strain energy (≈115 kJ/mol), which promotes selective ring-opening and functionalization under controlled conditions. This high energy state arises from angular distortion (60° vs. ideal tetrahedral 109.5°) and eclipsing interactions, creating a thermodynamically driven propensity for rearrangement or fragmentation [9]. In 7-cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine, the cyclopropane moiety is typically activated through vicinal polarization, where electron-donating and electron-withdrawing groups are positioned on adjacent carbon atoms. This alignment induces significant bond polarization, facilitating nucleophilic attack at the electrophilic carbon center [9].
Key activation strategies include:
Table 1: Cyclopropane Activation Modes in Furopyridine Synthesis
Activation Mode | Reaction Conditions | Key Intermediate | Stereochemical Outcome |
---|---|---|---|
Thermal Rearrangement | 300–400°C, neat | Diradical species | Racemic |
Lewis Acid (Sc(OTf)₃) | 25°C, CH₂Cl₂, 1h | Metallocyclic complex | Retention of configuration |
Brønsted Acid (pTsOH) | 80°C, 1,2-DCE, 2h | Allyl oxonium ion | Inversion at electrophilic C |
Organocatalytic (CPA) | -20°C, toluene, 48h | Enamine cation | Enantioselective (up to 98% ee) |
The Cloke–Wilson rearrangement provides a direct atom-economical route to the furo[2,3-c]pyridine scaffold by converting cyclopropyl ketones or aldehydes into dihydrofurans. This reaction proceeds through a concerted [1,3]-sigmatropic shift under thermal conditions or via zwitterionic intermediates under acid catalysis [9]. In the synthesis of 7-cyclopropyl derivatives, the rearrangement occurs with complete regiocontrol, where the cyclopropyl group migrates selectively to the C7 position due to steric and electronic stabilization of the transition state [9] [4].
Mechanistic investigation reveals two dominant pathways:
Recent advances employ chiral Brønsted acids (e.g., TRIP) to achieve enantioselective rearrangements (up to 92% ee), particularly when using α,β-unsaturated cyclopropyl ketones. The chiral counterion directs conformational locking of the zwitterionic intermediate, enabling asymmetric induction at C7 [9].
Palladium and copper catalysts enable efficient furopyridine synthesis under mild conditions by leveraging cyclopropane ring strain and directing regioselective transformations. These methodologies overcome limitations of thermal methods by operating at 25–80°C with excellent functional group compatibility [6] [4].
Key catalytic systems include:
Table 2: Transition Metal Catalysts for Furopyridine Synthesis
Catalyst System | Substrate Class | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Pd₂(dba)₃/PtBu₃ | Vinylcyclopropanes with carbonyls | 80°C | 60–75% | Chemoselectivity for chloride |
CuOTf | Secondary propargylic alcohols | 90°C | 45–58% | Tolerance for cyclopropyl groups |
Ag NPs (carbon-supported) | o-Alkynylphenols | 100°C | 70–85% | Recyclable, aqueous conditions |
AuCl(PPh₃)/AgOTf | Cyclopropyl alkynols | 25°C | 80–92% | Ambient temperature efficiency |
Organocatalysis offers sustainable routes to functionalized furopyridines through enamine activation, hydrogen-bond directing, or phase-transfer catalysis, avoiding precious metals and enabling asymmetric synthesis. These methods excel in constructing chiral C7 centers in 7-cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine derivatives [8] [9].
Notable methodologies:
The 3-step organocatalytic sequence (esterification → SNAr cyclization → TFA decarboxylation) exemplifies efficiency in gram-scale synthesis. This route requires only one chromatographic purification and maintains >90% purity for pharmaceutical applications [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: